molecular formula C7H10O2 B8471767 3-Methylideneoxepan-2-one CAS No. 86953-75-5

3-Methylideneoxepan-2-one

Cat. No.: B8471767
CAS No.: 86953-75-5
M. Wt: 126.15 g/mol
InChI Key: VKOUCEYRNVWDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylideneoxepan-2-one is a seven-membered lactone (cyclic ester) featuring a reactive methylidene exocyclic to the ring. This structure classifies it as a valuable and versatile building block in organic synthesis and materials science research. Its primary research value lies in its potential as a monomer for ring-opening polymerization (ROP). The presence of the methylidene group can impart unique reactivity and serve as a handle for further chemical modification, allowing for the synthesis of functionalized polymers with tailored properties. Researchers are exploring its application in the development of novel, biodegradable polyesters with unsaturated backbones for advanced material applications. Based on the well-established chemistry of similar lactones like ε-caprolactone, these polymers are of significant interest for biomedical research, including in drug delivery systems and as scaffolds for tissue engineering. The polymerization can be catalyzed by various systems, with stannous octoate being a common and versatile catalyst. As a specialist monomer, this compound offers researchers a pathway to fine-tune polymer characteristics such as degradation rate, crystallinity, and hydrophobicity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86953-75-5

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-methylideneoxepan-2-one

InChI

InChI=1S/C7H10O2/c1-6-4-2-3-5-9-7(6)8/h1-5H2

InChI Key

VKOUCEYRNVWDRF-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCCOC1=O

Origin of Product

United States

Synthetic Methodologies for 3 Methylideneoxepan 2 One and Analogous α Methylene Lactones

Strategies for the Construction of the Oxepan-2-one Ring System

The formation of the seven-membered oxepan-2-one (ε-caprolactone) ring is a critical first step in the synthesis of 3-methylideneoxepan-2-one. Two prominent methods for this transformation are the Baeyer-Villiger oxidation and ring-closing metathesis.

The Baeyer-Villiger oxidation is a classic and reliable method for converting cyclic ketones into lactones. wikipedia.orgsigmaaldrich.com This reaction involves the oxidation of a ketone with a peroxyacid or peroxide, leading to the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.org For the synthesis of an oxepan-2-one ring, this would involve the oxidation of a cyclohexanone derivative. The migratory aptitude of the substituents on the ketone influences the regioselectivity of the oxygen insertion. organic-chemistry.org

Table 1: Baeyer-Villiger Oxidation for Lactone Synthesis
Starting MaterialOxidantProductReference
CyclohexanonePeroxyacid (e.g., m-CPBA)Oxepan-2-one (ε-caprolactone) wikipedia.orgorganic-chemistry.org

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of various ring sizes, including seven-membered rings. organic-chemistry.orgwikipedia.org This reaction utilizes a metal catalyst, typically ruthenium-based, to facilitate the intramolecular exchange of alkene fragments, leading to the formation of a cyclic alkene and the release of a small volatile alkene like ethylene. wikipedia.org For the synthesis of an oxepan-2-one precursor, a diene-containing ester would be subjected to RCM to form the unsaturated lactone, which can then be hydrogenated if the saturated backbone is desired before methylenation. The efficiency of RCM can be influenced by factors such as the choice of catalyst and reaction conditions. nih.gov

Table 2: Ring-Closing Metathesis for Cyclic Ether and Lactone Synthesis
Substrate TypeCatalystProduct TypeReference
Diene-containing esterGrubbs' or Schrock catalystUnsaturated macrolactone nih.gov
Diene with ether linkageGrubbs' catalystDihydrooxepine nih.gov

Introduction of the Exocyclic Methylidene Moiety

Once the oxepan-2-one ring is formed, the next critical step is the introduction of the exocyclic double bond at the α-position to the carbonyl group. Several olefination and methylenation strategies have been developed for this purpose.

Horner-Wadsworth-Emmons Olefination and Variants

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the formation of alkenes from carbonyl compounds. This reaction employs a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, reacting with aldehydes or ketones to produce an alkene. The HWE reaction often provides excellent stereoselectivity, typically favoring the (E)-alkene. The byproducts of the HWE reaction are water-soluble phosphate (B84403) esters, which simplifies purification. Tandem HWE olefination/Claisen rearrangement sequences have also been developed, showcasing the versatility of this reaction.

Domino Metathesis Reactions in Lactone Synthesis

Domino reactions, also known as tandem or cascade reactions, involve multiple bond-forming events occurring in a single synthetic operation without the isolation of intermediates. Domino metathesis reactions, particularly those involving ring-closing metathesis (RCM), are powerful for constructing complex cyclic systems like lactones. An enyne metathesis, for example, can be employed to form a diene system which then undergoes a subsequent RCM to form the lactone ring. This approach offers high atom and step economy.

Indium-Mediated Barbier-Type Reactions Followed by Lactonization

The Barbier reaction is an organometallic reaction that involves the in situ generation of an organometallic reagent, which then reacts with a carbonyl compound. wikipedia.org Indium-mediated Barbier-type reactions are particularly attractive because they can often be carried out in aqueous media, aligning with the principles of green chemistry. In the context of α-methylene lactone synthesis, an indium-mediated allylation of an aldehyde with a suitable bromomethylacrylate derivative can generate a homoallylic alcohol. Subsequent intramolecular cyclization (lactonization) of this intermediate affords the desired α-methylene-γ-butyrolactone. This methodology has been shown to be efficient, with the potential for diastereoselectivity.

Other Olefination and Methylenation Approaches

Beyond the aforementioned methods, several other olefination and methylenation techniques can be applied to introduce the exocyclic double bond on a lactone ring.

The Tebbe olefination , using the Tebbe reagent, is a powerful method for the methylenation of a wide range of carbonyl compounds, including esters and lactones, which are often unreactive towards Wittig reagents. wikipedia.orgnrochemistry.com The active species is a titanium carbene that reacts with the carbonyl group to form a titanacyclobutane intermediate, which then fragments to yield the desired alkene. chem-station.com A related method is the Petasis olefination , which uses a titanocene methylidene species generated from Petasis' reagent (dimethyltitanocene). organicchemistrydata.orgorganic-chemistry.org

Table 3: Comparison of Tebbe and Petasis Olefination Reagents
ReagentPrecursorReactivity with Esters/LactonesNotes
Tebbe ReagentTitanocene dichloride and trimethylaluminumYesMore reactive, less basic than Wittig reagents. wikipedia.orgnrochemistry.com
Petasis ReagentTitanocene dichloride and methyllithium/GrignardYesCan be used to introduce other alkylidene groups. organicchemistrydata.org

The Peterson olefination is another versatile method that utilizes α-silyl carbanions to react with carbonyl compounds. wikipedia.orgchemistnotes.com The resulting β-hydroxysilane intermediate can then be eliminated under either acidic or basic conditions to form the alkene. A key advantage of the Peterson olefination is that the stereochemical outcome of the elimination can be controlled: acid-catalyzed elimination proceeds via an anti-elimination pathway, while base-catalyzed elimination occurs through a syn-elimination, allowing for the selective formation of either the (E) or (Z) isomer from a single diastereomeric intermediate. organic-chemistry.org

A decarboxylative methylenation procedure offers another route to α-methylene lactones. This method typically involves the α-carboxylation of the lactone, followed by treatment with formaldehyde and a base to effect a decarboxylative condensation, yielding the exocyclic methylene (B1212753) group. tandfonline.com

Asymmetric Synthetic Routes to Chiral α-Methylene Lactones

The development of asymmetric methods to access chiral α-methylene lactones is of significant interest, given the stereospecific bioactivity of many natural products containing this motif.

One effective strategy is the use of chiral pool synthesis . This approach utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgescholarship.org For example, a chiral terpene or sugar can be elaborated through a series of chemical transformations, preserving the initial stereochemistry, to ultimately yield the target chiral α-methylene lactone. This method leverages the inherent chirality of nature to construct complex, stereochemically defined molecules.

Catalytic asymmetric synthesis offers a more flexible approach, where a small amount of a chiral catalyst is used to induce enantioselectivity in a reaction that transforms a prochiral substrate into a chiral product. For the synthesis of α-methylene-γ-butyrolactones, a tandem allylboration/lactonization process has been developed. nih.govbohrium.com In this method, a chiral catalyst, such as a chiral N,N'-dioxide/metal complex, controls the stereochemistry of the lactonization step through a kinetic resolution of the allylboration intermediate. nih.gov This allows for the selective formation of one enantiomer of the lactone product.

Table 4: Asymmetric Synthesis Approaches to Chiral α-Methylene Lactones
StrategyDescriptionKey FeaturesReference
Chiral Pool SynthesisUtilizes enantiopure natural products as starting materials.Inherits stereochemistry from the starting material. wikipedia.orgescholarship.org
Catalytic Asymmetric SynthesisEmploys a chiral catalyst to induce enantioselectivity.Can generate high enantiomeric excess from prochiral substrates. nih.govbohrium.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of α-methylene lactones, including this compound and its analogs, to minimize environmental impact and enhance sustainability. These approaches focus on the use of renewable feedstocks, safer solvents, and efficient catalytic systems to reduce waste and energy consumption.

Renewable Starting Materials

A key aspect of green chemistry is the utilization of starting materials derived from renewable biomass rather than petrochemical sources. researchgate.net For the synthesis of α-methylene-γ-valerolactone (MeGVL), a well-studied analog, levulinic acid serves as a prominent bio-based precursor. researchgate.net Levulinic acid is recognized by the U.S. Department of Energy as a top value-added chemical derivable from lignocellulosic biomass. researchgate.net The synthesis proceeds via the hydrogenation of levulinic acid to γ-valerolactone (GVL), followed by a condensation reaction with formaldehyde. researchgate.net Similarly, itaconic acid, another biomass-derived platform chemical, has been investigated as a starting point for α-methylene lactone synthesis. google.com The use of renewable feedstocks like undec-10-enoic acid, produced from castor oil, is also an attractive strategy for producing unsaturated macrolactones through methods like ring-closing metathesis (RCM). nih.gov

Catalytic Strategies for Improved Efficiency

Green synthetic routes prioritize the use of catalysts over stoichiometric reagents to minimize waste and improve reaction efficiency. In the synthesis of α-methylene-γ-valerolactone (MeGVL) from γ-valerolactone (GVL) and formaldehyde, heterogeneous basic catalysts are employed. researchgate.net Continuous gas-phase synthesis of α-methylene-δ-valerolactone (MVL) has been demonstrated using alkaline earth oxide catalysts supported on silica. rsc.org These catalytic methods offer a more sustainable alternative to traditional approaches that often rely on stoichiometric, expensive, and hazardous reagents. researchgate.net For instance, the continuous synthesis of MeGVL has been reported using silica-supported alkali and alkaline earth oxide catalysts, with BaO/SiO₂ showing high selectivity. rsc.org

The table below details the performance of various supported alkaline earth oxide catalysts in the gas-phase synthesis of α-methylene-δ-valerolactone (MVL).

Catalyst (5 wt% on Silica)DVL Conversion (%)MVL Selectivity (%)Reaction Temperature (K)
MgO ~60< 80613
CaO ~6090613
BaO ~6083613
CaO <40~100613

This table is generated based on data from a study on the continuous, gas-phase synthesis of MVL. rsc.org

Alternative and Greener Solvents

The replacement of conventional volatile organic compounds (VOCs) with greener, safer, and bio-based solvents is a central goal of green chemistry. researchgate.net Solvents like 2-methyltetrahydrofuran (2-MeTHF), derived from renewable sources like corncobs, and cyclopentyl methyl ether (CPME) are considered environmentally friendly alternatives to solvents such as tetrahydrofuran (THF) and dichloromethane (DCM). sigmaaldrich.commdpi.com These greener solvents not only reduce the environmental footprint but can also improve process safety and, in some cases, reaction yields. sigmaaldrich.commdpi.com For example, CPME is noted for its resistance to peroxide formation, higher boiling point, and easy recovery from water, which reduces the waste stream. sigmaaldrich.com The use of bio-based solvents such as Cyrene® and γ-valerolactone itself has also been explored for the polymerization of α-methylene lactone monomers. researchgate.net In some cases, reactions can be performed in water, eliminating the need for organic solvents entirely. semanticscholar.org

The following table compares key properties of selected green solvents with a traditional solvent.

SolventBoiling Point (°C)Water Miscibility ( g/100g )SourceKey Advantages
2-Methyltetrahydrofuran (2-MeTHF) ~8014RenewableBio-derived alternative to THF
Cyclopentyl methyl ether (CPME) 1061.1PetrochemicalResists peroxide formation, easy recovery
Cyrene® 202MiscibleRenewableBio-based, dipolar aprotic alternative
Tetrahydrofuran (THF) (Traditional) 66MisciblePetrochemicalForms explosive peroxides, high volatility

This table is compiled from information on greener solvent alternatives. researchgate.netsigmaaldrich.com

By integrating renewable feedstocks, advanced catalytic processes, and benign solvents, the synthesis of this compound and other α-methylene lactones can be aligned with the principles of green chemistry, leading to more sustainable and environmentally responsible chemical manufacturing. researchgate.net

Reactivity and Reaction Mechanisms of 3 Methylideneoxepan 2 One

Electrophilic Nature of the Exocyclic Double Bond

The exocyclic double bond in 3-methylideneoxepan-2-one is electron-deficient due to the powerful electron-withdrawing effect of the adjacent carbonyl group. This polarization makes the β-carbon of the double bond highly electrophilic and susceptible to attack by nucleophiles. This reactivity is a hallmark of α,β-unsaturated carbonyl compounds, often referred to as Michael acceptors. wikipedia.orgrsc.org The biological activities of many natural products containing the α-methylene-lactone motif are often attributed to their ability to alkylate biological macromolecules through nucleophilic addition. rsc.orgresearchgate.net

Michael-Type Addition Reactions

The most characteristic reaction involving the exocyclic double bond of α,β-unsaturated lactones is the Michael-type addition, also known as conjugate addition or 1,4-addition. wikipedia.orgwikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile attacks the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. fiveable.melibretexts.org Subsequent protonation of the enolate at the α-carbon yields the final saturated product, where a new bond is formed at the β-position. masterorganicchemistry.comlibretexts.org

The general mechanism proceeds in three key steps:

Formation of a nucleophile (e.g., deprotonation of a Michael donor by a base). masterorganicchemistry.com

Nucleophilic attack at the β-carbon of the α,β-unsaturated system, forming an enolate. libretexts.org

Protonation of the enolate intermediate to give the final adduct. masterorganicchemistry.com

This reaction is a versatile method for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.org

Reactivity with Diverse Nucleophiles

The electrophilic β-carbon of the α-methylene lactone system reacts with a wide array of "soft" nucleophiles, which preferentially undergo conjugate addition rather than direct (1,2-) addition to the carbonyl carbon. fiveable.melibretexts.org The scope of nucleophiles is broad and includes both carbon and heteroatom species.

Common nucleophiles that participate in Michael-type additions to α,β-unsaturated lactones include:

Carbon Nucleophiles : Stabilized enolates (e.g., from malonic esters, β-ketoesters), organocuprates (Gilman reagents), and cyanides. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Heteroatom Nucleophiles :

Nitrogen (Aza-Michael addition) : Primary and secondary amines. wikipedia.orglibretexts.org

Oxygen (Oxa-Michael addition) : Alcohols and water. wikipedia.orglibretexts.org

Sulfur (Thia-Michael addition) : Thiols and thiolates, which are particularly effective nucleophiles for this reaction. masterorganicchemistry.com

Studies on analogous α-methylene-β-lactone scaffolds have shown that they can react with various nucleophilic residues found in proteins, such as cysteine, serine, lysine, threonine, and tyrosine, through either Michael addition or subsequent acyl addition at the carbonyl carbon. nih.govnih.gov This broad reactivity highlights the compound's potential as a covalent modifier of biomolecules. researchgate.net The biological activity of numerous sesquiterpene lactones containing this motif is linked to their reaction with thiol groups in enzymes and other proteins. researchgate.netmdpi.com

Reduction Chemistry of the Exocyclic Double Bond

The exocyclic double bond of this compound can be selectively reduced without affecting the carbonyl group of the lactone. This transformation is crucial for modifying the structure and biological activity of molecules containing this scaffold. Catalytic hydrogenation is a common and effective method for achieving this reduction. osti.govresearchgate.net

Face-Selective Reduction Methodologies

The reduction of the prochiral exocyclic double bond can create a new stereocenter at the α-position. Achieving control over the facial selectivity of this reduction is a significant synthetic challenge. Research on related α-methylene-γ-butyrolactone systems has demonstrated that highly face-selective reductions are possible. rsc.orgrsc.orgkeio.ac.jp

One successful methodology involves catalytic hydrogenation using a heterogeneous catalyst such as palladium on carbon (Pd/C). rsc.org The stereochemical outcome of the reaction is often governed by the steric environment around the double bond. The substrate adsorbs onto the catalyst surface from its less hindered face, leading to the delivery of hydrogen atoms to that specific face of the double bond. rsc.org This results in the preferential formation of one diastereomer over the other.

CatalystSubstrate MoietyKey Finding
Pd/Cα-methylene-γ-butyrolactoneHigh face-selectivity observed, leading to a single set of diastereoisomers.
Indium-mediated Barbier reactionSpiro-oxindole lactonesAssembles the α-methylene-γ-butyrolactone system prior to reduction.

Stereochemical Outcomes of Reduction

The stereochemistry of the newly formed methyl group at the α-position is determined by the direction of hydrogen addition. In studies of spiro-oxindole systems containing an α-methylene-γ-butyrolactone ring, catalytic hydrogenation resulted in the formation of a single set of diastereoisomers. rsc.org The stereochemical configuration was confirmed using advanced NMR techniques, such as 1D NOE (Nuclear Overhauser Effect) difference experiments. rsc.org These experiments showed that the newly formed methyl group was oriented away from the bulkier part of the molecule, confirming that the hydrogen was delivered to the sterically less encumbered face of the double bond. rsc.org The facial selectivity is thus attributed to the preferred orientation of the compound on the surface of the catalyst during the hydrogenation process. rsc.org

Ring-Opening Reactions of the Lactone Moiety

While the exocyclic double bond is a key site of reactivity, the lactone ring itself can also undergo nucleophilic attack, leading to ring-opening. This is a characteristic reaction of cyclic esters. The seven-membered ε-lactone ring of this compound is strained and can be opened by various nucleophiles, often under catalytic conditions.

The most prominent example of this reactivity is Ring-Opening Polymerization (ROP). The parent ε-caprolactone is widely used to synthesize polycaprolactone (B3415563) (PCL), a biodegradable polyester (B1180765). frontiersin.orgrsc.orgnih.gov This polymerization can be initiated by a variety of catalysts, including metal complexes based on zinc, tin, titanium, or iron, and typically proceeds via a nucleophilic attack on the carbonyl carbon followed by cleavage of the acyl-oxygen bond. frontiersin.orgnih.govnih.gov

In the context of this compound, the ring-opening can compete with conjugate addition to the double bond. However, it is possible to achieve chemoselectivity. For instance, studies on the copolymerization of α-methylene-δ-valerolactone with ε-caprolactone have shown that ring-opening can occur selectively without affecting the exocyclic double bond, which remains available for post-polymerization modification via Michael addition. rsc.org This suggests that under specific catalytic conditions, the lactone moiety can be targeted for ring-opening while preserving the reactive methylene (B1212753) group.

Reaction TypeCatalyst/ReagentOutcome
Ring-Opening PolymerizationMetal complexes (e.g., Zn(II), FeCl₃, TTIP)Formation of functional polyesters. frontiersin.orgrsc.orgnih.gov
Nucleophilic AttackStrong nucleophiles (e.g., hydroxides, alkoxides)Formation of ω-hydroxy carboxylic acid derivatives.

This dual reactivity makes this compound and related structures valuable building blocks in synthetic chemistry, allowing for either modification of the side chain via conjugate addition or transformation of the cyclic backbone through ring-opening reactions.

Other Transformation Reactions and Derivatizations of this compound

The unique structure of this compound, featuring a reactive exocyclic double bond conjugated to a lactone carbonyl group, provides a versatile platform for a variety of chemical transformations and derivatizations. These reactions primarily target the α,β-unsaturated system, allowing for the synthesis of a diverse range of functionalized ε-caprolactone derivatives. Key transformations include catalytic hydrogenation, various cycloaddition reactions, and Michael additions, which enable the introduction of new functional groups and the construction of complex molecular architectures.

Catalytic Hydrogenation

The exocyclic double bond of this compound can be selectively reduced through catalytic hydrogenation. This reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). youtube.comlibretexts.org The process results in the saturation of the double bond to yield 3-methyloxepan-2-one, converting the reactive vinyl group into a stable methyl substituent. This transformation is a fundamental method for producing the saturated analogue of the parent compound. The reaction proceeds with syn-stereochemistry, where both hydrogen atoms add to the same face of the double bond from the surface of the catalyst. libretexts.org

Table 1: Catalytic Hydrogenation of this compound
ReactantReagentsProductDescription
This compoundH₂, Pd/C or PtO₂3-Methyloxepan-2-oneSaturation of the exocyclic double bond to form a methyl group. youtube.com

Cycloaddition Reactions

The electron-deficient nature of the exocyclic double bond in this compound makes it an excellent substrate for cycloaddition reactions, serving as a dienophile or a dipolarophile. These reactions are powerful tools for constructing cyclic and heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction): In a Diels-Alder reaction, this compound can react with a conjugated diene to form a six-membered ring fused to the oxepane (B1206615) core. This provides a direct route to complex polycyclic structures.

[3+2] Dipolar Cycloaddition: This class of reactions involves the addition of a 1,3-dipole to the double bond, leading to the formation of five-membered heterocyclic rings. mdpi.com The reaction with dipoles such as nitrile oxides, azides, or nitrones can be used to synthesize novel spirocyclic compounds where the five-membered heterocycle is attached at the 3-position of the oxepan-2-one ring. nih.govresearchgate.net This methodology is particularly valuable for creating compounds with potential applications in medicinal chemistry.

Table 2: Potential [3+2] Cycloaddition Reactions
1,3-Dipole TypeReactant ExampleResulting Spirocyclic Heterocycle
Nitrile OxideBenzonitrile oxideIsoxazoline-fused oxepanone
AzideBenzyl azideTriazoline-fused oxepanone
NitroneC-Phenyl-N-methylnitroneIsoxazolidine-fused oxepanone

Michael Addition

As a classic Michael acceptor, this compound is susceptible to conjugate addition by a wide range of soft nucleophiles. This reaction involves the attack of the nucleophile at the exocyclic methylene carbon, leading to the formation of a 3-substituted oxepan-2-one derivative. This method is highly efficient for introducing diverse functional groups.

A notable example is the thiol-Michael addition, where a thiol compound reacts with the activated alkene. rsc.org This specific reaction is known for its high efficiency and orthogonality, often proceeding under mild conditions. It has been successfully employed for the post-polymerization functionalization of polymers containing pendant methylene groups derived from related monomers. rsc.org Similarly, other nucleophiles such as amines and carbanions can be added to the monomer to create a library of functionalized caprolactones.

Table 3: Michael Addition to this compound
Nucleophile TypeNucleophile ExampleProduct StructureDescription
ThiolEthanethiol3-((Ethylthio)methyl)oxepan-2-oneAddition of an ethylthio group to the exocyclic carbon. rsc.org
AmineDiethylamine3-((Diethylamino)methyl)oxepan-2-oneAddition of a diethylamino group to the exocyclic carbon.
CarbanionDimethyl malonateDimethyl 2-((2-oxooxepan-3-yl)methyl)malonateFormation of a new carbon-carbon bond at the exocyclic position.

Advanced Spectroscopic and Analytical Characterization in Research of 3 Methylideneoxepan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 3-methylideneoxepan-2-one in the solution state. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the seven-membered lactone ring, the exocyclic double bond, and the connectivity of the atoms.

In a typical ¹H NMR spectrum, the two protons of the exocyclic methylene (B1212753) (=CH₂) group are chemically non-equivalent and appear as distinct signals, often as doublets or multiplets, in the downfield region due to the deshielding effect of the adjacent carbonyl group. The protons on the carbon atom adjacent to the ring oxygen (C7) also show a characteristic downfield shift. The remaining methylene protons of the oxepane (B1206615) ring appear as complex multiplets in the aliphatic region.

¹³C NMR spectroscopy is crucial for identifying all carbon atoms in the molecule. The carbonyl carbon (C2) of the lactone resonates at a characteristic low field (downfield), while the sp² carbons of the exocyclic double bond (C3 and the methylene carbon) are also readily identified in the olefinic region of the spectrum. The remaining sp³ hybridized carbons of the ring can be assigned based on their chemical shifts and through the use of two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC), which correlates proton and carbon signals that are directly bonded.

Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between protons on adjacent carbons and to confirm long-range couplings between protons and carbons, respectively. This data is vital for assembling the complete molecular structure and unequivocally assigning all signals. For stereochemical determination, Nuclear Overhauser Effect (NOE) experiments can be used to probe the spatial proximity of protons, which can help in determining the preferred conformation of the seven-membered ring in solution.

¹H NMR Spectroscopic Data
Proton Expected Chemical Shift (δ) in ppm
=CHₐHₑ6.20 - 6.40 (doublet)
=CHₐHₑ5.60 - 5.80 (doublet)
-O-CH₂- (C7)4.20 - 4.40 (triplet)
-C(=O)-CH₂- (C4)2.50 - 2.70 (multiplet)
Ring -CH₂- (C5, C6)1.70 - 2.00 (multiplet)
¹³C NMR Spectroscopic Data
Carbon Expected Chemical Shift (δ) in ppm
C=O (C2)165 - 175
=C< (C3)135 - 145
=CH₂120 - 130
-O-CH₂- (C7)65 - 75
-C(=O)-CH₂- (C4)30 - 40
Ring -CH₂- (C5, C6)20 - 30

Mass Spectrometry Techniques in Mechanistic Studies and Product Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide structural information. In mechanistic studies, MS is used to identify intermediates, byproducts, and end products of reactions, such as polymerization, thereby shedding light on the reaction pathways.

Using electron ionization (EI), the molecular ion peak (M⁺) corresponding to the exact mass of this compound can be observed. The fragmentation of this molecular ion provides a characteristic pattern that serves as a fingerprint for the compound. The fragmentation of α,β-unsaturated lactones is complex and can involve multiple pathways. nih.gov Common fragmentation pathways for lactones include the loss of carbon monoxide (CO) and rearrangements of the ring structure. researchgate.netresearchgate.netnih.gov The presence of the double bond introduces additional fragmentation routes, including retro-Diels-Alder reactions or cleavage of the allylic bond.

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule and its fragments with high accuracy, further confirming the identity of the compound. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are particularly useful for analyzing polymers derived from this compound, allowing for the determination of polymer mass distributions and end-group analysis. researchgate.net

Proposed Mass Spectrometry Fragmentation Data (EI)
m/z Value Proposed Fragment Identity
126[M]⁺ (Molecular Ion)
98[M - CO]⁺
83[M - C₂H₃O]⁺
69[C₄H₅O]⁺
55[C₄H₇]⁺

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes. uobasrah.edu.iq

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). Due to conjugation with the exocyclic double bond, this band is typically observed at a higher frequency (around 1740-1760 cm⁻¹) compared to its saturated analog, ε-caprolactone (around 1725 cm⁻¹). osti.govnist.govresearchgate.net Another key feature is the C=C stretching vibration of the methylene group, which appears in the 1650-1670 cm⁻¹ region. The C-H stretching vibrations of the vinylidene protons are expected just above 3000 cm⁻¹, while the C-H stretching of the aliphatic methylene groups in the ring appear just below 3000 cm⁻¹. researchgate.net The out-of-plane C-H bending of the =CH₂ group gives rise to a characteristic strong band in the 890-910 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to the vibrations of non-polar bonds. Therefore, the C=C stretching vibration of the exocyclic double bond often produces a strong signal in the Raman spectrum, complementing the information obtained from IR spectroscopy.

Vibrational Spectroscopy Data
Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
C=O Stretch (ester)1740 - 1760 (strong)1740 - 1760 (weak)
C=C Stretch (alkene)1650 - 1670 (medium)1650 - 1670 (strong)
=C-H Stretch3080 - 3120 (medium)3080 - 3120 (medium)
sp³ C-H Stretch2850 - 2960 (strong)2850 - 2960 (strong)
=CH₂ Out-of-Plane Bend890 - 910 (strong)Weak or inactive
C-O Stretch (ester)1150 - 1250 (strong)Medium

X-ray Crystallography for Solid-State Structure Determination

For this compound, X-ray crystallography would confirm the seven-membered ring structure and the planarity of the ester group (-O-C=O). It would also provide precise measurements of the C=C and C=O bond lengths, which are influenced by the electronic effects of conjugation. The conformation of the oxepane ring, which is typically flexible, would be fixed in the crystal lattice, providing insight into its preferred solid-state geometry. Intermolecular interactions, such as hydrogen bonding (if applicable) or van der Waals forces, that dictate the crystal packing can also be analyzed. While obtaining single crystals of a reactive liquid monomer can be challenging, derivatization can sometimes facilitate crystallization and structural analysis.

Hypothetical X-ray Crystallographic Data
Parameter Typical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~6.2
c (Å)~12.1
β (°)~95
C=O Bond Length (Å)~1.21
C=C Bond Length (Å)~1.34
C-O Bond Length (Å)~1.35 (ester), ~1.45 (ether)

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis or polymerization reactions. researchgate.net Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is well-suited for the analysis of this volatile monomer. researchgate.netgoogle.com A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is used to separate the monomer from starting materials, solvents, and any byproducts. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis of purity.

High-performance liquid chromatography is another powerful tool, particularly for monitoring polymerization reactions where the product (polymer) is not volatile. researchgate.net Reversed-phase HPLC, using a C18 column and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be used to separate the monomer from other components in the reaction mixture. A UV detector is effective for detection due to the presence of the chromophoric α,β-unsaturated carbonyl system. By taking aliquots from a reaction at different time points and analyzing them by HPLC, the consumption of the monomer can be tracked to determine reaction kinetics.

Chromatographic Methods for Analysis
Technique Typical Conditions
Gas Chromatography (GC) Column: Capillary, e.g., DB-5 or equivalentCarrier Gas: Helium or NitrogenDetector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)Application: Purity assessment, analysis of volatile impurities
High-Performance Liquid Chromatography (HPLC) Column: Reversed-phase, e.g., C18Mobile Phase: Acetonitrile/Water or Methanol/Water gradientDetector: UV-Vis (at ~210 nm)Application: Reaction monitoring, purity assessment of non-volatile mixtures

Computational and Theoretical Investigations of 3 Methylideneoxepan 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be essential for elucidating the electronic properties of 3-Methylideneoxepan-2-one. Such studies would involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

Analysis of the molecular electrostatic potential (MEP) surface would identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to nucleophilic and electrophilic attack. For this compound, this would likely show high electron density around the carbonyl oxygen and the exocyclic double bond, indicating these as potential sites for reaction. Reactivity descriptors such as chemical hardness, softness, and electronegativity, derived from the HOMO and LUMO energies, would provide quantitative measures of its reactivity.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

Parameter Description Hypothetical Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.2 eV
Energy Gap (ΔE) Difference between ELUMO and EHOMO 5.3 eV
Chemical Hardness (η) Resistance to change in electron distribution 2.65 eV
Electronegativity (χ) Power of an atom to attract electrons 3.85 eV

Note: These values are illustrative and would require specific DFT calculations to be confirmed.

Molecular Dynamics Simulations of Conformational Behavior

Molecular Dynamics (MD) simulations could be employed to explore the conformational landscape of the seven-membered ring of this compound. Due to the flexibility of the oxepane (B1206615) ring, the molecule is expected to exist in multiple low-energy conformations, such as chair and boat forms. MD simulations track the atomic positions over time, allowing for the study of the dynamic transitions between these conformations.

By simulating the molecule in different environments (e.g., in vacuum or various solvents), researchers could understand how intermolecular interactions influence its conformational preferences. Analysis of the simulation trajectories would yield information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, revealing the stable and flexible regions of the molecule. This information is crucial for understanding how the molecule's shape affects its reactivity and its behavior as a monomer in polymerization.

Reaction Pathway Analysis and Transition State Modeling

Computational modeling is a powerful tool for investigating the mechanisms of reactions, such as the ring-opening polymerization (ROP) of this compound. Theoretical studies on the ROP of the related ε-caprolactone have provided deep mechanistic insights. rsc.orgresearchgate.net A similar approach for this compound would involve modeling the reaction pathway with a chosen initiator or catalyst.

This analysis would identify the transition state structures for key steps, such as the nucleophilic attack on the carbonyl carbon and the subsequent ring opening. Calculating the activation energy barriers for these steps helps to determine the rate-determining step of the polymerization process. researchgate.net Furthermore, the influence of the exocyclic methylene (B1212753) group on the reaction mechanism and energetics could be compared to that of unsubstituted ε-caprolactone to understand its specific role in polymerization.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for compound characterization. For this compound, DFT calculations could predict its 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus and averaging them over different conformations (weighted by their Boltzmann population), a theoretical NMR spectrum can be generated. researchgate.net Comparing this predicted spectrum with experimental data is a standard method for confirming molecular structure.

Similarly, theoretical vibrational spectra (Infrared and Raman) can be calculated by determining the harmonic frequencies of the molecule's vibrational modes. These predicted spectra aid in the assignment of experimental spectral bands to specific molecular motions, such as the characteristic stretches of the C=O, C=C, and C-O-C bonds.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Data Predicted Value (Illustrative) Experimental Value (Hypothetical)
13C NMR (C=O) 172 ppm 170 ppm
1H NMR (C=CH2) 5.5 ppm, 6.2 ppm 5.4 ppm, 6.1 ppm
IR Stretch (C=O) 1745 cm-1 1735 cm-1
IR Stretch (C=C) 1660 cm-1 1655 cm-1

Note: These values are for illustrative purposes and represent the type of data generated in such a study.

Development and Application of Theoretical Models for Polymerization Kinetics

Building upon reaction pathway analysis, theoretical models can be developed to simulate the kinetics of the polymerization of this compound. Such models, often based on transition state theory, use the calculated activation free energies to predict rate constants for the initiation, propagation, and termination steps of the polymerization process.

Emerging Research Areas and Future Directions in 3 Methylideneoxepan 2 One Chemistry

Development of Novel Catalytic Systems for Targeted Transformations

The precise control over the polymerization of 3-Methylideneoxepan-2-one is paramount to achieving polymers with desired properties. Research in this area is increasingly focused on the design of novel catalytic systems that offer high efficiency, selectivity, and control over the polymer architecture.

One significant area of development is in organocatalysis for the ring-opening polymerization (ROP) of related lactones. Catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and phosphazene bases like t-BuP4 have demonstrated the ability to catalyze ROP in a controlled manner. nih.gov These organocatalysts are attractive due to their metal-free nature, which is crucial for biomedical applications where metal contamination is a concern. The mechanism of these catalysts can vary, with some proceeding through a nucleophilic ROP mechanism while others operate via an initiator/chain-end activated pathway. nih.gov

In addition to organocatalysts, metal-based catalysts continue to be refined for enhanced performance. For instance, stannous octoate (Sn(Oct)₂) and diphenyl phosphate (B84403) (DPP) have been successfully employed for the chemoselective ROP of similar seven-membered α-methylene lactones. nih.gov The choice of catalyst can significantly influence the reaction conditions and the resulting polymer's microstructure. Furthermore, advancements in multifunctional catalysts, which combine a Lewis acid and a nucleophilic cocatalyst in a single molecule, are being explored to enhance catalytic activity and control in ring-opening copolymerizations. escholarship.org The development of such systems for this compound could lead to more efficient and selective polymerization processes.

Frontal ring-opening metathesis polymerization (FROMP) is another area where catalyst innovation is crucial. While typically applied to other cyclic olefins, the principles of FROMP, which utilizes the enthalpy of reaction to self-sustain the polymerization front, could be adapted for this compound. nsf.gov This would require the development of suitable metathesis catalysts that are active for this specific monomer.

Catalyst Type Examples Key Advantages for Lactone Polymerization
Organocatalysts TBD, DBU, t-BuP4 Metal-free, suitable for biomedical applications, controlled polymerization. nih.gov
Metal-based Catalysts Sn(Oct)₂, DPP High efficiency, chemoselectivity, tunable polymer properties. nih.gov
Multifunctional Catalysts Covalently-linked Lewis acid and cocatalyst Enhanced activity and control in copolymerizations. escholarship.org
Metathesis Catalysts Ruthenium-based (e.g., Grubbs catalysts) Potential for rapid, energy-efficient frontal polymerization. nsf.govnih.gov

Integration into Complex Molecular Architectures and Functional Materials

The unique structure of this compound makes it an ideal building block for the creation of complex and functional polymers. The exocyclic methylene (B1212753) group is particularly valuable as it can be preserved during polymerization and serve as a site for post-polymerization modification.

One promising application is in the development of biodegradable polymeric prodrugs. By copolymerizing this compound with other functional monomers, it is possible to create terpolymers that can be further modified with drug molecules. For example, a similar monomer, 2-methylene-1,3-dioxepane (B1205776) (MDO), has been used to create functional terpolymers for intracellular drug delivery. rsc.orgresearchgate.net This approach allows for the creation of biodegradable polyesters with pendant functional groups that can be tailored for specific therapeutic applications.

The ability to undergo thiol-Michael addition reactions on the pendant methylene groups of the resulting polymer opens up a vast chemical space for functionalization. nih.gov This allows for the introduction of a wide range of functionalities, including bioactive molecules, imaging agents, and targeting ligands, leading to the development of advanced biomedical materials.

Furthermore, the integration of this compound into block copolymers can lead to materials with unique self-assembly properties. For instance, poly(lactic acid)-containing block copolymers are known to self-assemble into various nanostructures for drug delivery and imaging applications. researchgate.net Incorporating this compound into such architectures could impart additional functionality and biodegradability.

Exploration of New Synthetic Applications Beyond Monomer Role

While the primary role of this compound in materials science is as a monomer, its reactive functionalities also make it a valuable building block in organic synthesis. The combination of a lactone and a Michael acceptor in one molecule allows for a variety of synthetic transformations.

The concept of using small, reactive molecules as "building blocks" for the synthesis of more complex structures is a cornerstone of modern organic chemistry. thieme.demerckmillipore.com this compound can be envisioned as a C7-bifunctional building block. The lactone can undergo nucleophilic attack and ring-opening, while the α,β-unsaturated system can participate in conjugate additions, cycloadditions, and other reactions.

For instance, the reaction of the exocyclic double bond with nucleophiles can be used to introduce a variety of substituents at the 3-position. This could be a powerful strategy for the synthesis of substituted oxepane (B1206615) derivatives, which are present in some natural products. Moreover, the lactone moiety can be a precursor to other functional groups through reduction, hydrolysis, or amidation.

The development of one-pot, multicomponent reactions involving this compound could lead to the efficient synthesis of complex heterocyclic structures. mdpi.com Such strategies are highly desirable in medicinal chemistry and drug discovery for the rapid generation of molecular diversity.

Sustainable Chemistry and Circular Economy Aspects in Synthesis and Utilization

The principles of green chemistry and the concept of a circular economy are increasingly influencing the design and lifecycle of chemical products, including polymers. mdpi.comresearchgate.net this compound and its derived polymers are well-positioned to contribute to this paradigm shift.

From a synthesis perspective, developing green and sustainable routes to this compound is a key research area. This includes the use of renewable feedstocks, solvent-free reaction conditions, and catalysts that are non-toxic and recyclable. researchgate.net For example, the use of solid acid catalysts in continuous reactor systems for the synthesis of related ketones demonstrates a move towards more sustainable manufacturing processes. google.com

The polymers derived from this compound are typically aliphatic polyesters, which are known for their biodegradability. nih.gov This inherent property is a significant advantage in the context of a circular economy, as it allows for the material to be returned to the biosphere at the end of its life, reducing plastic pollution.

Furthermore, the concept of chemical recycling, where polymers are broken down into their constituent monomers and re-polymerized, is a crucial aspect of a circular economy for plastics. mdpi.com The ester linkages in poly(this compound) are potentially susceptible to controlled degradation, which could allow for the recovery of the monomer or other valuable chemical intermediates. Research into efficient and selective depolymerization catalysts and processes will be essential to realize this potential.

Green Chemistry Principle Application in this compound Lifecycle
Less Hazardous Chemical Synthesis Development of non-toxic catalysts and avoidance of hazardous solvents. nih.gov
Use of Renewable Feedstocks Sourcing starting materials from biomass. mdpi.com
Catalysis Employing highly efficient and recyclable catalysts for synthesis and polymerization. mdpi.com
Design for Degradation Inherent biodegradability of the resulting polyester (B1180765). nih.gov
Waste Prevention One-pot and multicomponent reactions to improve atom economy. mdpi.comrsc.org

Advanced Materials Design from this compound Derived Polymers

The unique properties of polymers derived from this compound make them suitable for a range of advanced applications. The ability to precisely control the polymer's architecture and functionality opens up possibilities for creating materials with tailored performance characteristics.

In the realm of biomedical materials, the biodegradability and functionalizability of these polymers are highly advantageous. They can be used to create scaffolds for tissue engineering, controlled drug delivery systems, and medical implants. mdpi.com The ability to tune the degradation rate of the polymer by copolymerization with other lactones can allow for the material to break down at a rate that matches tissue regeneration.

The pendant methylene groups in the polymer backbone can also be used to create cross-linked networks, leading to the formation of hydrogels. These hydrogels can be designed to be responsive to environmental stimuli such as pH or temperature, making them suitable for applications in smart drug delivery and regenerative medicine.

Beyond biomedical applications, these polymers can be used to create advanced functional materials for other fields. For example, their incorporation into nanocomposites with materials like MXenes could lead to materials with enhanced mechanical, thermal, and electronic properties. rsc.orgresearchgate.netnih.gov Such composites could find use in electronics, sensors, and coatings.

Application Area Desired Polymer Properties Potential Role of this compound
Tissue Engineering Biodegradability, biocompatibility, tunable mechanical properties. Forms the biodegradable scaffold.
Drug Delivery Controlled release, biocompatibility, functionalizability for targeting. mdpi.com Provides a biodegradable matrix and sites for drug conjugation. rsc.org
Smart Hydrogels Stimuli-responsiveness, biocompatibility. Pendant groups for cross-linking and stimuli-responsive moieties.
Advanced Composites Enhanced mechanical strength, thermal stability, conductivity. researchgate.netnih.gov Serves as a functional polymer matrix for nanofillers.

Q & A

Q. What are the standard synthetic routes for 3-Methylideneoxepan-2-one, and how can reaction yields be optimized?

Methodological Answer:

  • Synthetic Routes : Common methods include intramolecular cyclization of α,β-unsaturated carboxylic acids or esters under acidic conditions (e.g., using p-toluenesulfonic acid) . Alternative routes involve ring-closing metathesis (RCM) with Grubbs catalysts for stereocontrol .
  • Yield Optimization : Use Design of Experiments (DOE) to evaluate variables (temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) can model interactions between parameters .
  • Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Table 1: Key Synthetic Parameters

ParameterOptimal RangeAnalytical Validation Method
Temperature80–100°CIn-situ FTIR monitoring
Catalyst Loading5–7 mol%GC-MS for intermediate purity
Solvent Polarityε = 4–6 (e.g., DCM)NMR for structural confirmation

Q. How should this compound be characterized to confirm its structure and purity?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : 1^1H and 13^13C NMR to confirm methylidene protons (δ 5.2–5.8 ppm) and lactone carbonyl (δ 170–175 ppm) .
    • IR : Stretch frequencies for lactone C=O (~1740 cm1^{-1}) and conjugated double bonds (~1650 cm1^{-1}) .
    • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]+^+) and fragmentation patterns.
  • Purity Assessment : HPLC with UV detection (λ = 210–230 nm) and ≥95% purity threshold .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound formation?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition states and activation energies for competing pathways (e.g., cyclization vs. polymerization). Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .
  • Kinetic Isotope Effects (KIE) : Compare experimental and computed KIE values to validate mechanisms .
  • Contradiction Analysis : Cross-reference computational data with experimental kinetic studies (e.g., Arrhenius plots) to identify dominant pathways .

Q. Table 2: Mechanistic Comparison

PathwayΔG‡ (kcal/mol)Experimental Yield (%)Computed Feasibility
Acid-catalyzed18.362Most favorable
RCM-mediated22.148Steric hindrance

Q. What statistical frameworks are appropriate for analyzing conflicting bioactivity data of this compound derivatives?

Methodological Answer:

  • Meta-Analysis : Apply random-effects models to aggregate bioactivity data (IC50_{50}, EC50_{50}) from disparate studies. Use RevMan or R packages (e.g., metafor) to assess heterogeneity (I2^2 statistic) .
  • Error Source Identification : Quantify uncertainties from assay variability (e.g., pIC50_{50} ± 0.3 log units) and batch purity differences .
  • Sensitivity Analysis : Rank variables (e.g., substituent electronegativity, steric bulk) via partial least squares (PLS) regression to identify drivers of bioactivity .

Q. How can advanced NMR techniques address stereochemical ambiguities in this compound derivatives?

Methodological Answer:

  • NOESY/ROESY : Detect through-space proton interactions to assign relative configurations (e.g., cis/trans methylidene groups) .
  • Residual Dipolar Couplings (RDCs) : Align samples in chiral liquid crystals to measure anisotropic couplings for absolute configuration determination .
  • Dynamic NMR : Analyze coalescence temperatures for ring-flipping or conformational exchange processes .

Q. What experimental designs minimize bias when evaluating the catalytic efficiency of this compound in asymmetric synthesis?

Methodological Answer:

  • Blinded Trials : Randomize catalyst batches and encode samples to prevent observer bias .
  • Control Groups : Include known catalysts (e.g., Jacobsen’s catalyst) for benchmarking enantiomeric excess (ee) via chiral HPLC .
  • Reproducibility Checks : Replicate experiments across independent labs using standardized protocols (e.g., EurChem MCert guidelines) .

Q. How do solvent effects influence the tautomeric equilibrium of this compound, and how can this be quantified?

Methodological Answer:

  • Solvatochromic Studies : Measure UV-Vis shifts in solvents of varying polarity (e.g., Kamlet-Taft parameters). Use TD-DFT to correlate spectral changes with tautomer populations .
  • Equilibrium Constants : Determine KeqK_{eq} via 1^1H NMR integration of tautomeric peaks in deuterated solvents .
  • Machine Learning : Train models on solvent descriptors (dipole moment, dielectric constant) to predict tautomer dominance .

Q. Guidelines for Data Reporting

  • Spectroscopic Data : Include raw and processed files (e.g., JCAMP-DX for NMR) in supplementary materials .
  • Statistical Transparency : Report confidence intervals, p-values, and effect sizes for all comparisons .
  • Ethical Compliance : Disclose conflicts of interest (e.g., catalyst supplier affiliations) per ICMJE standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.